molecular formula C7H13ClO4S B2869617 (5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride CAS No. 2375262-24-9

(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

Cat. No.: B2869617
CAS No.: 2375262-24-9
M. Wt: 228.69
InChI Key: RCLBFGZJNNWMMN-UHFFFAOYSA-N
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Description

(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a 1,4-dioxane ring substituted with two methyl groups at the 5-position and a methanesulfonyl chloride moiety at the 2-position. The molecular formula is C₈H₁₄ClO₄S, with a molecular weight of 250.71 g/mol. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis for introducing sulfonate esters, sulfonamides, or other functional groups.

Properties

IUPAC Name

(5,5-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c1-7(2)5-11-6(3-12-7)4-13(8,9)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLBFGZJNNWMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CO1)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of (5,5-Dimethyl-1,4-dioxan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of (5,5-Dimethyl-1,4-dioxan-2-yl)methanol and methanesulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high reactivity of the sulfonyl chloride group.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.

Scientific Research Applications

Chemistry:

    Protecting Group: Used as a protecting group for alcohols and amines in multi-step organic synthesis.

    Reactive Intermediate: Facilitates the formation of complex molecules by acting as a reactive intermediate in various chemical reactions.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Agrochemicals: Involved in the production of agrochemical intermediates and active ingredients.

Mechanism of Action

The mechanism of action of (5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound exerts its effects by forming covalent bonds with nucleophiles, leading to the formation of stable sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of (5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride with analogous sulfonyl chlorides and sulfonamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Reactivity (Hydrolysis Conditions) Applications Safety Precautions
This compound C₈H₁₄ClO₄S 250.71 Likely hydrolyzes with 2.5 M NaOH at RT* Potential intermediate in pharmaceuticals/agrochemicals Use fume hood; neutralize with NaOH
Methanesulfonyl chloride CH₃ClO₂S 114.55 Rapid hydrolysis with 2.5 M NaOH at RT Sulfonation agent, sulfonamide synthesis Corrosive; handle with PPE
Benzenesulfonyl chloride C₆H₅ClO₂S 176.62 Prolonged stirring/NaOH reflux required Detergents, sulfonamide production Moderate reactivity; avoid moisture
p-Toluenesulfonyl chloride C₇H₇ClO₂S 190.65 Reflux with 2.5 M NaOH for 24 hours Protecting group in organic synthesis Similar to benzenesulfonyl chloride
N,2-Dimethyl-(1-oxo-β-carbolin-6-yl)methanesulfonamide () C₁₄H₁₇N₃O₃S 307.37 Stable sulfonamide; no hydrolysis data Pharmacological research Lower reactivity; standard lab handling

*RT = Room temperature.

Reactivity and Stability

  • Hydrolysis: Methanesulfonyl chloride hydrolyzes rapidly in aqueous NaOH at room temperature, while aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride) require reflux.
  • Electronic Effects : The electron-donating 1,4-dioxane ring could reduce electrophilicity at the sulfonyl chloride group, moderating its reactivity.

Structural and Functional Comparisons

  • Sulfonamides vs. Sulfonyl Chlorides : Sulfonamides (e.g., ) are more stable and less reactive, often used as final bioactive compounds. In contrast, sulfonyl chlorides are transient intermediates for synthesizing sulfonamides or sulfonate esters.
  • Dioxane/Dioxolane Derivatives : 1,3-Dioxolane derivatives () exhibit antimicrobial activity, suggesting that the dioxane ring in the target compound could be leveraged in bioactive molecule design, though its sulfonyl chloride group would require further functionalization .

Biological Activity

(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride (CAS No. 2375262-24-9) is a sulfonyl chloride compound with significant potential in various biological applications. Its unique structure allows it to act as a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds.

The compound features a dioxane ring structure, which contributes to its chemical reactivity. The presence of the methanesulfonyl chloride functional group makes it an effective electrophile, capable of participating in nucleophilic substitution reactions.

The biological activity of this compound primarily stems from its ability to modify nucleophilic sites in biological molecules. This can lead to the inhibition or activation of various enzymes and receptors, making it a valuable tool in drug design and development.

Case Studies

  • Inhibition of Enzymatic Activity : Research has shown that compounds containing sulfonyl chloride groups can inhibit certain enzymes involved in inflammatory processes. For instance, studies have indicated that similar sulfonyl derivatives can effectively inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling .
  • Antimicrobial Properties : Some derivatives of sulfonyl chlorides have demonstrated antimicrobial activity against a range of bacteria and fungi. This suggests that this compound may also possess similar properties, warranting further investigation into its potential as an antimicrobial agent .
  • Drug Development Applications : The compound has been utilized as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and leukotriene antagonists. Its ability to form stable linkages with amines and alcohols enhances its utility in medicinal chemistry .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Study Focus Findings
Study 1Enzyme InhibitionDemonstrated inhibition of MMPs involved in cancer progression .
Study 2Antimicrobial ActivityExhibited potential antimicrobial effects against various pathogens .
Study 3Drug SynthesisUsed as a key intermediate in synthesizing anti-inflammatory drugs .

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